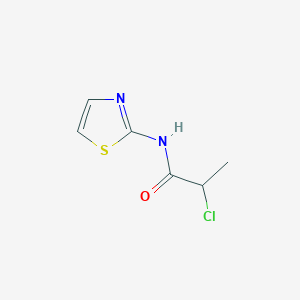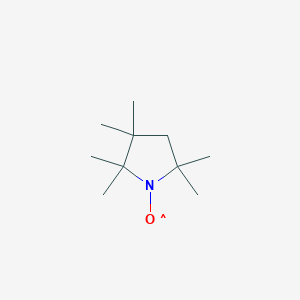
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine typically involves the reaction of anthranilamide with substituted aldehydes or ketones in the presence of a suitable solvent such as 2,2,2-trifluoroethanol under reflux conditions . This method yields 2-substituted-2,3-dihydro-4(1H)-quinazolinones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated quinoxaline derivatives.
科学的研究の応用
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine has several scientific research applications, including:
作用機序
The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
類似化合物との比較
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine can be compared with other similar compounds in the quinoxaline family, such as:
Quinoxaline: A parent compound with a simpler structure and diverse biological activities.
Quinazoline: A related compound with significant pharmacological properties, including anticancer and antibacterial activities.
Indole: Another nitrogen-containing heterocyclic compound with a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-8-1-2-9-10(7-8)13-5-3-12(9)4-6-13/h1-2,7H,3-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIFVUVAXRBCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1C3=C2C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343461 |
Source


|
| Record name | 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120287-67-4 |
Source


|
| Record name | 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate](/img/structure/B38284.png)



